1H-benzoimidazole-4-carboxylic acid hydrochloride is a compound that belongs to the benzimidazole class, which is characterized by a fused bicyclic structure consisting of a benzene ring and an imidazole ring. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in pharmaceuticals and biochemistry.
1H-benzoimidazole-4-carboxylic acid hydrochloride is classified as a heterocyclic aromatic organic compound. It has been recognized for its biological activities, making it of interest in medicinal chemistry and pharmacology. The compound's CAS number is 46006-36-4, and its molecular formula is C8H6N2O2 .
The synthesis of 1H-benzoimidazole-4-carboxylic acid hydrochloride can be achieved through several methods, including:
The synthetic pathways often require specific catalysts and controlled temperatures to ensure high yields and purity of the final product. For example, the use of strong acids like sulfuric acid can facilitate the condensation process, while temperature control is crucial to prevent decomposition of sensitive intermediates.
The molecular structure of 1H-benzoimidazole-4-carboxylic acid hydrochloride features a benzimidazole core with a carboxylic acid functional group at the fourth position. The compound's structure can be represented using various chemical notations:
The average molecular weight of the compound is approximately 162.148 g/mol, with a monoisotopic mass of 162.042927 g/mol .
1H-benzoimidazole-4-carboxylic acid hydrochloride participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity while maintaining stability under reaction conditions.
The mechanism of action for 1H-benzoimidazole-4-carboxylic acid hydrochloride primarily involves its interaction with biological targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator due to its ability to mimic natural substrates or ligands.
Research indicates that benzimidazole derivatives exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These effects are largely attributed to their ability to interfere with nucleic acid synthesis or protein function within cells .
Relevant data on toxicity indicates that while it may cause skin and eye irritation, comprehensive toxicological profiles are still being investigated .
1H-benzoimidazole-4-carboxylic acid hydrochloride finds applications in several scientific domains:
The synthesis of 1H-benzoimidazole-4-carboxylic acid derivatives fundamentally relies on cyclocondensation reactions between o-phenylenediamine (OPD) and carboxylic acid equivalents. Classical methods employ stoichiometric acids (e.g., HCl, ρ-toluenesulfonic acid (ρ-TSOH)) under reflux conditions to facilitate dehydrative ring closure. For 4-carboxylic acid derivatives, substrates like formic acid or substituted acetic acids serve as C1 donors at the C2 position, while pre-functionalized OPDs (e.g., 3-amino-4-aminobenzoic acid) or cyclic anhydrides introduce the C4-carboxylate group. These reactions typically proceed in polar aprotic solvents (DMF, toluene) at 80–120°C for 2–8 hours, yielding the neutral benzimidazole core, which is subsequently converted to the hydrochloride salt [4] [10].
A representative protocol involves refluxing OPD with formic acid (excess) and ρ-TSOH (20 mol%) in toluene, achieving 72–85% yield of 1H-benzimidazole after hydrochloride workup. For 4-carboxy variants, salicylic acid or aminobenzoic acids are used, though yields decrease (68–81%) due to steric constraints [10]. Limitations include poor functional group tolerance, high energy input, and moderate regioselectivity for C4 substitution.
Table 1: Traditional Condensation Routes for Benzimidazole-4-carboxylates
Carboxylic Acid Precursor | Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|
Formic acid | ρ-TSOH | Toluene, reflux, 3h | 1H-Benzimidazole | 85 |
Salicylic acid | ρ-TSOH | Toluene, reflux, 3h | 2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | 81 |
4-Aminobenzoic acid | HCl (conc.) | DMF, 120°C, 8h | 2-Amino-1H-benzimidazole-4-carboxylic acid | 65* |
*Estimated from analogous routes [4] [10]
Recent advances leverage heterogeneous catalysts to enhance efficiency and regioselectivity. Nanocrystalline magnesium oxide (MgO) acts as a solid base, promoting the condensation of OPD with aldehydes (followed by in situ oxidation) or carboxylic acids via nucleophile activation. Its high surface area (150–300 m²/g) and mesoporous structure facilitate 85–92% yields of 4-carboxy benzimidazoles at 60–80°C in ethanol, reducing reaction times to <2 hours. Crucially, MgO suppresses N-alkylation side products, improving C2/C4 regioselectivity [4].
Magnetic Co@Fe₂O₄ nanoparticles enable catalyst recovery via external magnets. These particles (size: 10–15 nm) functionalized with sulfonic acid groups (-SO₃H) exhibit dual acid-base character, catalyzing both cyclodehydration and subsequent carboxyl deprotonation. In model reactions, Co@Fe₂O₄ achieved 90% conversion of OPD and levulinic acid to 2-methyl-1H-benzimidazole-4-carboxylic acid at 100°C in 1 hour, with >10 reuses without significant activity loss [4].
Table 2: Catalytic Performance in Benzimidazole-4-carboxylate Synthesis
Catalyst | Precursor Type | Temp (°C) | Time (h) | TON* (mol product/mol catalyst) | Regioselectivity (C4:C5) |
---|---|---|---|---|---|
Nanocrystalline MgO | Aldehyde + Oxidant | 80 | 1.5 | 34 | 9:1 |
Co@Fe₂O₄-SO₃H | Carboxylic acid | 100 | 1.0 | 48 | 8.5:1 |
CuI/pyridine (ref.) | Isocyanoacetate | 50 | 3.0 | 22 | 7:1 |
*Turnover Number after 3 cycles [4]
Solvent-free methodologies minimize waste and energy use. Mechanochemical grinding of OPD with carboxylic acids (e.g., 2-chloroacetic acid) and ρ-TSOH or ammonium persulfate in ball mills yields 2-substituted benzimidazole-4-carboxylic acids in >75% yield within 30 minutes. This approach eliminates solvent purification and enhances atom economy by 20–30% versus reflux methods [4] [9].
Continuous flow reactors enable scalable production. A patented system [5] couples a microreactor (for imine formation from OPD and aldehydes at 50°C) with a packed-bed reactor containing immobilized Fe³⁺/TiO₂ (for oxidative cyclization at 120°C). Using supercritical CO₂ as carrier fluid, this system produces 1H-benzimidazole-4-carboxylic acid derivatives at 90% conversion and 500 g/h throughput, with 98% purity after inline hydrochloride crystallization. Key advantages include precise temperature control, reduced byproduct formation (<2%), and 50% lower energy input than batch processes [5].
Hydrochloride salt formation enhances stability and bioavailability. The neutral benzimidazole is dissolved in anhydrous ethanol or acetone, treated with 1–5 equivalents of HCl gas or concentrated HCl (36%), and crystallized at 0–5°C. Optimal conditions for 1H-benzimidazole-4-carboxylic acid hydrochloride require stoichiometric HCl (1.05 eq.) in ethyl acetate, yielding 95% pure product as a pink-red solid after recrystallization [5].
Functional diversification leverages the C4-carboxylate and C2 positions:
Table 3: Key Derivatives of 1H-Benzoimidazole-4-carboxylic Acid Hydrochloride
Derivative | Synthetic Route | Primary Application | Reference |
---|---|---|---|
6-Bromo-1H-benzimidazole-4-carboxylic acid hydrochloride | Bromination of parent compound | Suzuki coupling precursor | [8] |
2-(4-Chlorophenyl)-1H-benzimidazole-4-carboxylic acid | ρ-TSOH-catalyzed condensation | Antiviral lead optimization | [10] |
1H-Benzimidazole-4-carboxamide | Carboxylic acid activation + NH₃ | mGluR5 receptor antagonist | [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1